molecular formula C21H18Cl2N4O3 B2489899 N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide CAS No. 1286732-25-9

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide

Cat. No.: B2489899
CAS No.: 1286732-25-9
M. Wt: 445.3
InChI Key: BECYSNJSLURMOV-UHFFFAOYSA-N
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Description

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide is a complex organic compound that features a piperazine ring, an oxazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dichlorophenylpiperazine, which is then reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is subsequently reacted with 2-aminobenzamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)benzamide
  • N-(4-(4-chlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide
  • N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

Uniqueness

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide is unique due to the presence of both the oxazole and benzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs .

Properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O3/c22-15-7-4-8-17(18(15)23)26-9-11-27(12-10-26)20(29)16-13-30-21(24-16)25-19(28)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECYSNJSLURMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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